DBCO-PEG12-NHS ester

Descripción general

Descripción

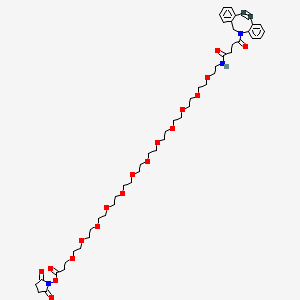

DBCO-PEG12-NHS ester is a monodisperse polyethylene glycol linker that enables copper-free click chemistry with azide groups. The N-hydroxysuccinimide ester moiety reacts specifically and efficiently with primary amines to form a covalent amide bond. The hydrophilic polyethylene glycol spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DBCO-PEG12-NHS ester is synthesized through a multi-step process involving the conjugation of dibenzylcyclooctyne (DBCO) to a polyethylene glycol (PEG) chain, followed by the attachment of an N-hydroxysuccinimide (NHS) ester group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade production for clinical applications .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-functionalized molecules and primary amines. The reactions are typically carried out in organic solvents such as DMSO, DCM, or DMF, under mild conditions that preserve the integrity of sensitive biomolecules .

Major Products

The major products formed from reactions involving this compound are covalent conjugates with azide-containing molecules or primary amines, resulting in stable triazole or amide linkages, respectively .

Aplicaciones Científicas De Investigación

Overview : In drug discovery, DBCO-PEG12-NHS ester is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific target proteins within cells.

Application in PROTACs : The linker properties of this compound allow for precise attachment of ligands to E3 ligases, optimizing the degradation efficiency of unwanted proteins.

Case Study: PROTAC Development

A recent study demonstrated the use of this compound in developing a PROTAC targeting a cancer-related protein. The researchers reported that varying the length and composition of the PEG linker significantly influenced the binding affinity and cellular activity of the resulting PROTACs, highlighting the importance of optimizing linker properties for effective drug design .

Chemical Biology

Overview : The compound plays a crucial role in chemical biology by enabling bioorthogonal labeling techniques. Its ability to react selectively with azide groups allows researchers to visualize and track biomolecules in live cells.

Application Example

In a study focusing on cell imaging, researchers utilized this compound to label specific proteins within live cells. By introducing an azide-tagged fluorescent probe, they successfully demonstrated real-time tracking of protein dynamics, showcasing the utility of this compound in understanding cellular processes .

Polymer Chemistry

Overview : Beyond biological applications, this compound is also valuable in polymer chemistry for modifying surfaces and creating functionalized polymers.

Application Example

A research project explored the modification of aminosilane-coated surfaces using this compound, resulting in enhanced biocompatibility and reduced nonspecific binding. This application is particularly relevant for developing biosensors and other diagnostic tools where surface properties are critical .

Mecanismo De Acción

The mechanism of action of DBCO-PEG12-NHS ester involves the formation of covalent bonds with target molecules through click chemistry and amide bond formation. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, while the NHS ester reacts with primary amines to form stable amide linkages. These reactions enable the efficient and specific conjugation of this compound to a wide range of biomolecules, facilitating their use in various applications .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to DBCO-PEG12-NHS ester include:

- Azido-PEG5-succinimidyl carbonate

- Boc-NH-PEG11-C2-acid

- Azido-PEG8-THP

- DBCO-PEG4-DBCO

- Fmoc-N-PEG3-CH2-NHS ester

Uniqueness

This compound stands out due to its long polyethylene glycol spacer arm, which provides enhanced water solubility and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient and specific bioconjugation with minimal interference from the linker .

Actividad Biológica

DBCO-PEG12-NHS ester is a heterobifunctional linker widely utilized in bioconjugation applications, particularly in the fields of drug delivery and biomolecule labeling. This compound combines a dibenzocyclooctyne (DBCO) moiety with an N-hydroxysuccinimide (NHS) ester, allowing for efficient coupling to azide-containing biomolecules and primary amines, respectively. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 1002.11 g/mol

- CAS Number : 2093934-94-0

- Purity : >95%

- Physical Form : Light yellow oil

- Solubility : Soluble in DCM, THF, acetonitrile, DMF, and DMSO

- Storage Conditions : -20 °C .

This compound facilitates two primary reactions:

- NHS Ester Reaction : The NHS group reacts specifically with primary amines (e.g., lysine residues on proteins) to form stable amide bonds under physiological conditions. This reaction occurs at neutral to slightly basic pH and is characterized by high efficiency and selectivity .

- Click Chemistry Reaction : The DBCO moiety undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, allowing for rapid and efficient conjugation without the need for a copper catalyst. This property is particularly advantageous in biological systems where copper can be toxic .

1. Antibody-Drug Conjugates (ADCs)

This compound is employed as a linker in the synthesis of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via a stable linker, enabling targeted delivery to cancer cells while minimizing systemic toxicity. The DBCO moiety allows for precise attachment to azide-modified antibodies, enhancing the therapeutic efficacy of ADCs .

2. Protein Labeling

In studies involving protein A conjugation, this compound was used to modify surfaces and proteins by reacting with lysine residues. For instance, a study demonstrated that varying the molar ratios of this compound to protein A resulted in successful conjugation, as evidenced by mass spectrometry analysis showing increased molecular weight correlating with higher ratios (Table 1).

| Molar Ratio (DBCO-PEG12-NHS:Protein A) | Observed Molecular Weight Shift (g/mol) |

|---|---|

| 7.5:1 | ~578 |

| 15:1 | Multiple peaks observed |

Case Study 1: Development of Protein A Membrane Adsorbers

A recent investigation highlighted the use of this compound in creating functionalized membranes for protein purification. The study involved modifying regenerated cellulose membranes with azide groups followed by the attachment of DBCO-conjugated Protein A. The resulting membranes exhibited improved binding capacities for target proteins due to the effective immobilization strategy enabled by DBCO click chemistry .

Case Study 2: Targeted Drug Delivery Systems

In another study focused on ADCs, this compound was integral in linking cytotoxic agents to antibodies designed for targeting specific cancer cells. The efficiency of drug delivery was significantly enhanced through this bioconjugation method, demonstrating the potential of DBCO-based linkers in therapeutic applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFPIOHTWMNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N3O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.